3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887590-11-6
VCID: VC16692476
InChI: InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3
SMILES:
Molecular Formula: C16H22BrNO4S
Molecular Weight: 404.3 g/mol

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 887590-11-6

Cat. No.: VC16692476

Molecular Formula: C16H22BrNO4S

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester - 887590-11-6

Specification

CAS No. 887590-11-6
Molecular Formula C16H22BrNO4S
Molecular Weight 404.3 g/mol
IUPAC Name tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate
Standard InChI InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3
Standard InChI Key DGIYMUYUUAILRG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the sulfonamide class, featuring a brominated aromatic ring linked to a piperidine scaffold via a sulfonyl group. The tert-butyl ester moiety at the 1-position of the piperidine ring enhances steric protection during synthetic processes.

Molecular and Physical Properties

PropertyValue
CAS No.887590-11-6
Molecular FormulaC₁₆H₂₂BrNO₄S
Molecular Weight404.3 g/mol
Boiling Point (Pred.)Not Reported
Density (Pred.)Not Reported
pKa (Pred.)Not Reported

The molecular structure combines a lipophilic tert-butyl group with a polar sulfonamide, conferring balanced solubility properties for organic synthesis. The bromine atom at the benzene ring’s meta-position provides a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling.

Synthesis and Optimization

The synthesis of this compound involves a two-step strategy to ensure regioselectivity and high yield:

Step 1: Protection of Piperidine-1-carboxylic Acid

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming the tert-butyl ester. Typical reagents include triethylamine or DMAP in dichloromethane at 0–25°C.

Step 2: Sulfonylation with 3-Bromobenzenesulfonyl Chloride

The protected piperidine undergoes sulfonylation via reaction with 3-bromobenzenesulfonyl chloride. This step requires anhydrous conditions, often employing pyridine or NaH as a base to absorb HCl byproducts. Reaction temperatures range from 0°C to reflux, with yields heavily dependent on reagent purity.

Critical Factors Affecting Yield

  • Purity of 3-Bromobenzenesulfonyl Chloride: Impurities lead to side reactions.

  • Solvent Choice: Polar aprotic solvents like THF or DMF improve reactivity.

  • Reaction Time: Extended durations (>12 hours) may degrade the tert-butyl group.

Applications in Drug Discovery

Intermediate for Biologically Active Molecules

The compound’s sulfonamide group is a key pharmacophore in enzyme inhibitors, particularly targeting serine proteases and kinases. For example, analogs of this molecule have shown promise in preclinical studies for oncology and inflammation.

Role in Structure-Activity Relationship (SAR) Studies

  • Sulfonyl Group: Enhances binding affinity to hydrophobic enzyme pockets.

  • Bromine Atom: Serves as a halogen bond donor or a site for late-stage diversification.

  • tert-Butyl Ester: Improves membrane permeability in prodrug formulations.

Hazard CategoryPrecautionary Measures
ReactivityAvoid strong oxidizers; store under nitrogen.
ToxicityUse nitrile gloves and fume hood.
Environmental ImpactDispose via certified waste management.

The compound’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation and skin contact due to potential irritant effects.

Comparative Analysis with Structural Isomers

The 4-(3-bromo-benzenesulfonyl) isomer (CAS No. 887591-23-3) shares the same molecular formula but differs in sulfonyl group placement. Key contrasts include:

Property3-Sulfonyl Isomer4-Sulfonyl Isomer
Boiling Point (Pred.)Not Reported519.1±50.0 °C
Density (Pred.)Not Reported1.403±0.06 g/cm³
pKa (Pred.)Not Reported-3.18±0.40

The 4-isomer’s lower pKa suggests stronger electrophilicity, potentially altering reactivity in nucleophilic substitutions .

Future Research Directions

  • Synthetic Methodology: Development of catalytic asymmetric sulfonylation to access enantiopure derivatives.

  • Biological Screening: Expansion into neurodegenerative disease models, leveraging sulfonamide-mediated blood-brain barrier penetration.

  • Green Chemistry: Replacement of halogenated solvents with ionic liquids to improve sustainability.

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